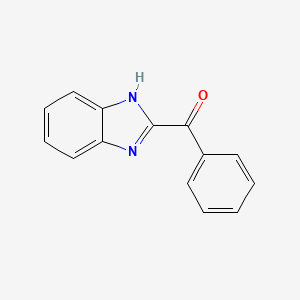

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one

Description

The compound "2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their chemical properties, which can provide insights into the behavior of related compounds. For instance, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids suggests the reactivity of the pyridine moiety in different chemical environments .

Synthesis Analysis

The synthesis of pyridine derivatives varies based on the desired compound. For example, 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used to create polymers through controlled polymerization methods . Another compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized from 2-(pyridine-2-ylamino)acetohydrazide, indicating the versatility of pyridine-based compounds in synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using various spectroscopic methods. For instance, the single crystal structure of a complex pyridine derivative was determined using X-ray diffraction, and its electronic properties were studied using Density Functional Theory (DFT) . Similarly, the crystal and molecular structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions. The 2-(pyridin-2-yl)ethyl group can be cleaved chemically or thermally, demonstrating its potential as a protecting group . Additionally, the conversion of hydrazide to 1,3,4-oxadiazole resulted in increased antimicrobial activity, showcasing the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was obtained as monoclinic crystals, and its polymorphic hydrochloride salt displayed different network structures through various interactions . The compound 1,2-bis(pyridin-3-yloxy)ethane formed a dinuclear Cu(II) coordination complex, which included a well-resolved cyclic water tetramer, indicating the compound's ability to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Analysis :

- A study reported the synthesis of a related compound, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, and its subsequent conversion into different forms. The molecular and crystal structure of one of these forms was determined by single crystal X-ray diffraction, highlighting its potential in crystallography and materials science (Percino et al., 2006).

Co-Crystal Formation :

- Research has been conducted on the crystal structures of co-crystals formed with compounds like 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one. For example, co-crystals with 4-alkoxybenzoic acids were studied, revealing insights into hydrogen bonding and molecular interactions (Tabuchi et al., 2015).

Complexation with Metals :

- A study explored the complexation of a similar compound with Cadmium(II), resulting in a new tetradentate ligand. This research could have implications in fields like coordination chemistry and materials science (Hakimi et al., 2013).

Building Blocks for Crown Ethers :

- A method was developed for the synthesis of building blocks for functionalized crown ethers using a compound related to 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one. This research is significant for the synthesis of macrocyclic compounds (Nawrozkij et al., 2014).

Electrooptic Film Fabrication :

- The compound has been used in the development of electrooptic films. A study focused on the influence of pyrrole-pyridine-based dibranched chromophore architecture on film microstructure and optical response, which is crucial for advanced materials and photonics applications (Facchetti et al., 2006).

Copper and Cadmium Complexes :

- The reaction and complexation of a similar compound with Copper(II) and Cadmium(II) were studied, revealing potential applications in inorganic chemistry and materials science (Mardani et al., 2019).

Corrosion Inhibition :

- Cadmium(II) Schiff base complexes using ligands derived from this compound have been synthesized and tested for their corrosion inhibition properties on mild steel. This research is important for materials science and engineering (Das et al., 2017).

properties

IUPAC Name |

2-pyridin-2-yl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-3-6-13-9-10)8-11-5-1-2-7-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRWCMGYLGCAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313880 | |

| Record name | 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one | |

CAS RN |

59576-33-9 | |

| Record name | 2-(2-Pyridinyl)-1-(3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 278059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC278059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)